1,2:5,6-Di-O-isopropylidene-D-mannitol (CAS: 1707-77-3), commonly known as D-mannitol diacetonide, is a highly crystalline, C2-symmetric chiral building block widely utilized in asymmetric synthesis and pharmaceutical manufacturing. Featuring terminal diols protected as isopropylidene acetals, it leaves the central C3 and C4 hydroxyl groups available for functionalization or oxidative cleavage. With a typical melting point of 117.0–123.0 °C and a specific rotation of +5.5° to +7.5° (c=5, CHCl3), this compound serves as a stable, ready-to-use chiral pool precursor. Procuring this pre-protected form is a standard strategy in process chemistry to bypass the inefficiencies of in-house carbohydrate protection, providing a reliable starting material for C3 synthons and complex active pharmaceutical ingredients (APIs) [1].
Substituting 1,2:5,6-Di-O-isopropylidene-D-mannitol with unprotected D-mannitol or alternative protected analogs introduces severe process inefficiencies. Attempting to selectively protect D-mannitol in-house typically results in a thermodynamic mixture of mono-, di-, and tri-acetonides, requiring laborious crystallization that limits yields to 42–82% and consumes excess reagents like zinc chloride [1]. Furthermore, substituting with the bulkier 1,2:5,6-di-O-cyclohexylidene-D-mannitol increases steric hindrance at the critical C3-C4 positions, potentially impeding downstream functionalization and requiring harsher, less orthogonal conditions for eventual deprotection [2]. Finally, using alternative chiral pool sources like L-ascorbic acid to generate C3 synthons yields only one equivalent of the desired product per molecule, halving the atom economy compared to the perfectly symmetrical cleavage of D-mannitol diacetonide [3].
The primary industrial value of 1,2:5,6-Di-O-isopropylidene-D-mannitol lies in its perfectly symmetrical (S,S) configuration at the C2/C5 positions (relative to the cleavage products). When subjected to oxidative cleavage at the central C3-C4 diol using sodium periodate (NaIO4) in a biphasic CH2Cl2/buffer system, a single molecule yields exactly two equivalents of (R)-2,3-O-isopropylideneglyceraldehyde in up to 92% isolated yield [1]. This provides a 100% chiral atom economy for the C3 fragments. In contrast, alternative precursors like L-ascorbic acid or terminal-protected pentoses yield only one equivalent of the target chiral aldehyde per cleavage event, effectively doubling the molar requirement of the starting material [2].
| Evidence Dimension | Molar yield of (R)-glyceraldehyde acetonide per mole of precursor |
| Target Compound Data | 2.0 equivalents (100% chiral atom economy, 92% isolated yield) |
| Comparator Or Baseline | L-ascorbic acid derivatives or non-symmetric carbohydrates (1.0 equivalent) |
| Quantified Difference | 2x higher molar output of the critical C3 synthon per cleavage reaction |
| Conditions | Oxidative cleavage using 1.25–1.3 equiv NaIO4 in CH2Cl2/aqueous buffer (pH 7) at room temperature for 20 minutes |
Procuring this specific diacetonide halves the raw material volume required to synthesize the highly valuable (R)-glyceraldehyde acetonide building block.
For process chemists, purchasing commercial >98% pure 1,2:5,6-Di-O-isopropylidene-D-mannitol is vastly superior to synthesizing it from raw D-mannitol. The traditional in-house acetonation (Baer's method) using acetone and stoichiometric zinc chloride is plagued by poor regioselectivity, yielding the desired 1,2:5,6-diacetonide in only ~42% yield after difficult crystallization from dibutyl ether [1]. Even with modern catalytic improvements, yields rarely exceed 82–87% and require rigorous removal of byproducts [1]. Procuring the pre-protected compound completely bypasses this 13–58% yield loss, eliminating a major bottleneck in the synthesis of downstream chiral derivatives.
| Evidence Dimension | Yield and purity of the 1,2:5,6-diacetonide intermediate |
| Target Compound Data | >98% purity instantly available via commercial procurement |
| Comparator Or Baseline | In-house selective acetonation of unprotected D-mannitol (42–87% yield) |
| Quantified Difference | Prevents a minimum 13% to 58% yield loss and eliminates complex mixture resolution |
| Conditions | Standard acetonation reactions (acetone/ZnCl2 or acid catalysis) vs. direct sourcing |
Direct procurement of the diacetonide saves substantial time and solvent costs by avoiding a thermodynamically complex and low-yielding protection step.
When selecting a protected D-mannitol derivative, the isopropylidene variant offers a superior balance of stability and removability compared to bulkier alternatives like 1,2:5,6-di-O-cyclohexylidene-D-mannitol. The cyclohexylidene groups exert significant steric hindrance, which can slow down reactions at the central C3-C4 diols and necessitate harsher acidic conditions for final deprotection [1]. In contrast, the isopropylidene groups of 1,2:5,6-Di-O-isopropylidene-D-mannitol can be cleanly and selectively cleaved under mild conditions, such as 70% aqueous acetic acid at room temperature, preserving sensitive downstream functional groups (e.g., p-methoxybenzyl ethers or sensitive epoxides) that might degrade under stronger hydrolysis protocols [2].
| Evidence Dimension | Deprotection conditions and steric interference |
| Target Compound Data | Mild cleavage (e.g., 70% aq. AcOH at room temperature) |
| Comparator Or Baseline | 1,2:5,6-di-O-cyclohexylidene-D-mannitol (requires harsher acid/heat) |
| Quantified Difference | Lower activation energy for deprotection and reduced steric blocking at the C3-C4 reaction sites |
| Conditions | Acidic hydrolysis of terminal ketal protecting groups in complex organic synthesis |
The isopropylidene protecting group ensures higher yields in late-stage deprotection steps, particularly when synthesizing sensitive, multi-functionalized target molecules.
1,2:5,6-Di-O-isopropylidene-D-mannitol is the premier industrial starting material for generating (R)-2,3-O-isopropylideneglyceraldehyde. Because oxidative cleavage of the central diol yields two equivalents of the aldehyde, it is highly favored in the large-scale production of this versatile C3 building block, which is subsequently used to synthesize beta-lactam antibiotics, macrolides, and other complex therapeutics [1].
In pharmaceutical procurement, this compound is specifically sourced as a critical chiral intermediate for the synthesis of Nebivolol, a highly selective beta-1 receptor blocker and vasodilator. The precise (R)-stereocenters provided by the D-mannitol diacetonide are essential for constructing the correct stereoisomers of the drug, directly impacting its pharmacological efficacy and safety profile .
The rigid, C2-symmetric backbone of 1,2:5,6-Di-O-isopropylidene-D-mannitol makes it an ideal scaffold for designing chiral crown ethers, aza-sugar derivatives, and phosphine ligands for asymmetric catalysis. Its free C3-C4 hydroxyls allow for straightforward functionalization, while the terminal acetonides maintain the structural integrity required for high enantioselectivity in catalytic applications [2].